The synthesis of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate typically involves several key steps:
The molecular formula for (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is , with a molecular weight of approximately 254.71 g/mol.
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate can participate in several types of chemical reactions:
The mechanism of action for (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate primarily revolves around its role as a Boc-protected amino acid:
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate has diverse applications across various fields:
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate (CAS 96637-65-9, C₁₃H₂₅NO₅) represents a chiral serine derivative essential for peptide synthesis and pharmaceutical intermediates. Its stereoselective synthesis primarily exploits L-serine’s natural chirality as a starting template. The core strategy involves sequential protection of serine’s amine and hydroxyl groups while preserving stereochemical integrity. A validated route begins with L-serine methyl ester, where the amine group undergoes tert-butoxycarbonyl (Boc) protection, followed by tert-butyl etherification of the side-chain hydroxyl group under Williamson conditions. This method typically achieves >99% enantiomeric excess (ee) when conducted below 0°C to suppress racemization, leveraging L-serine’s inherent C2 stereocenter as the chiral source [1] [4].
Alternative stereoselective pathways utilize oxazoline intermediates derived from serine. These chiral heterocycles serve as masked amino acid equivalents, enabling nucleophilic ring-opening at C5 with tert-butoxide to install the O-tert-butyl ether moiety. This approach circumvents base-sensitive functional groups and provides high diastereoselectivity due to the oxazoline ring’s conformational rigidity [8].
Table 1: Comparative Stereoselective Routes
Starting Material | Key Stereocontrol Feature | Critical Step | Reported ee |
---|---|---|---|
L-Serine | Chiral pool retention | Low-temperature Boc protection | >99% |
Oxazoline derivative | Diastereoselective ring-opening | Nucleophilic tert-butoxy addition | >98% |
Catalytic asymmetric | Chiral catalyst-mediated alkylation | Asymmetric hydrogenation | 90-95% |
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protection for α-amino groups in this compound’s synthesis, prized for its stability under basic conditions and clean deprotection with trifluoroacetic acid. Its incorporation employs di-tert-butyl dicarbonate (Boc₂O) as the acylating agent, typically in biphasic solvent systems (water/dioxane) with inorganic bases like sodium carbonate maintaining pH 9-10. This controlled pH prevents N-terminal racemization and O-tert-butyl cleavage while achieving near-quantitative Boc incorporation [4] [6].
Orthogonal protection is critical when synthesizing complex derivatives. The Boc group’s acid-lability contrasts with the base-labile methyl ester and acid-stable O-tert-butyl ether, enabling sequential deprotection. For example, trifluoroacetic acid selectively removes the Boc group without affecting the tert-butyl ether, while the methyl ester remains intact under both acidic and basic conditions typical of peptide coupling reactions. This orthogonality facilitates precise functional group manipulation during downstream derivatization [1] [6] [7].
Table 2: Orthogonal Protection Scheme
Protecting Group | Function Protected | Deprotection Conditions | Compatibility |
---|---|---|---|
Tert-butoxycarbonyl | α-Amino | Trifluoroacetic acid/DCM | Stable to base, nucleophiles |
Tert-butyl | β-Hydroxyl | Strong acid (HCl, TFA) | Stable to base, mild acid |
Methyl | Carboxylic acid | LiOH/H₂O, enzymatic hydrolysis | Stable to acid, hydrogenation |
Optimizing Boc installation requires stringent control of kinetic and thermodynamic parameters. Key studies demonstrate that Boc₂O addition to L-serine methyl ester in tetrahydrofuran/water (3:1) at 0°C with triethylamine as base achieves 95% yield within 2 hours while maintaining stereopurity. Higher temperatures (>25°C) promote racemization via enolization, reducing ee to <90%. Solvent selection profoundly influences selectivity: polar aprotic solvents like N,N-dimethylformamide accelerate acylation but necessitate reduced reaction times (<1 hour) and strict temperature control to minimize epimerization [4] [8].
The O-tert-butylation step demands equally precise optimization. Employing tert-butyl bromide under phase-transfer conditions (tetrabutylammonium bromide catalyst, 50% sodium hydroxide) provides high etherification yields (85-90%). Crucially, this step must precede Boc protection since strong bases used in O-alkylation can cleave existing Boc groups. Microwave-assisted synthesis at 80°C reduces this step from 12 hours to 30 minutes, suppressing side-product formation by minimizing exposure to aggressive reagents [1] [8].
Catalytic asymmetric methodologies offer alternatives to chiral pool synthesis for large-scale production. One promising route involves asymmetric hydrogenation of enol ester precursors using chiral rhodium catalysts. For example, methyl (Z)-2-(tert-butoxycarbonylamino)-3-oxobut-2-enoate undergoes hydrogenation with DuPhos-Rh(I) complexes, affording the protected serine derivative in 90% ee. Though currently less enantioselective than chiral pool methods, this approach provides atom economy and avoids expensive natural amino acid precursors [8].
Enzymatic resolutions present another catalytic strategy. Lipases like Candida antarctica lipase B selectively hydrolyze the methyl ester of the racemic Boc-protected compound, yielding enantiomerically enriched acid (S-isomer) and unreacted ester (R-isomer). This kinetic resolution achieves 48% conversion (theoretical maximum 50%) with 95% ee for both products. While efficient for small-scale enantioenrichment, this method inherently wastes half the starting material [8].
Table 3: Catalytic Asymmetric Approaches
Methodology | Catalyst/Agent | Key Intermediate | Enantiomeric Excess |
---|---|---|---|
Asymmetric hydrogenation | (R,R)-DuPhos-Rh(I) | Dehydroamino acid ester | 90-92% |
Enzymatic resolution | Candida antarctica lipase B | Racemic methyl ester | 95% (S-isomer) |
Organocatalytic alkylation | Cinchona alkaloid catalyst | Glycine Schiff base | 88% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: